![molecular formula C13H22O B14223409 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol CAS No. 786726-73-6](/img/structure/B14223409.png)
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its rigid and strained ring system. The presence of the hexanol group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the hexanol group. The reaction conditions often require controlled temperatures and the use of solvents like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.
Substitution: The hexanol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of chlorinated derivatives.
Scientific Research Applications
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The hexanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[3.1.1]hept-2-en-6-ol: Another bicyclic compound with different ring strain and functional groups.
Uniqueness: 6-(Bicyclo[22
Properties
CAS No. |
786726-73-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)hexan-1-ol |
InChI |
InChI=1S/C13H22O/c14-8-4-2-1-3-5-12-9-11-6-7-13(12)10-11/h6-7,11-14H,1-5,8-10H2 |
InChI Key |
CTPYAIVBOAVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
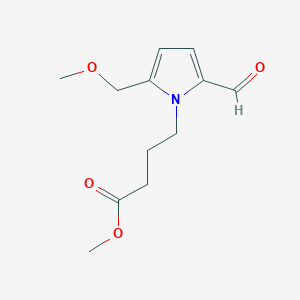
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
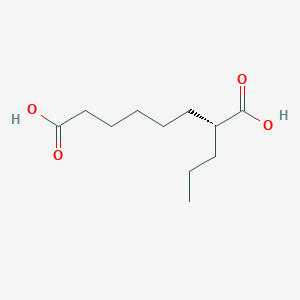
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
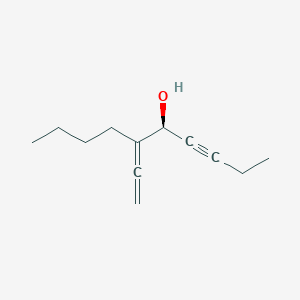
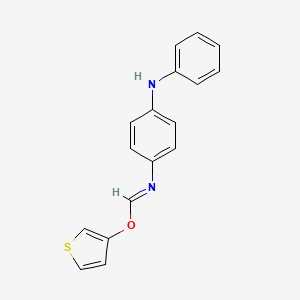
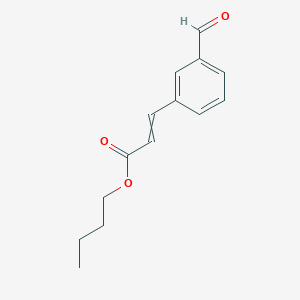
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
